3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-6-11-7-15(8-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBSPFZKVPTLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2C1=O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148696 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 6-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-52-4 | |
| Record name | 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 6-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 6-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Cbz 6 Oxo 3 Azabicyclo 3.2.0 Heptane and Its Derivatives
Retrosynthetic Strategies for the 3-Azabicyclo[3.2.0]heptane Framework
Retrosynthetic analysis of the 3-azabicyclo[3.2.0]heptane framework identifies several key bond disconnections that form the basis of the most common synthetic routes. The most prevalent strategies involve the construction of the fused ring system through cycloaddition reactions. taltech.ee
One major approach involves a [2+2] cycloaddition disconnection across the cyclobutane (B1203170) ring, leading back to an alkene and a suitable two-carbon component, often a maleimide (B117702) derivative. taltech.eeorgsyn.org This strategy is widely employed due to the accessibility of the starting materials and the efficiency of the ring-forming step, particularly through photochemical methods. orgsyn.org
A second powerful retrosynthetic strategy is based on a [3+2] cycloaddition. This approach disconnects the five-membered pyrrolidine (B122466) ring, identifying an azomethine ylide and a dipolarophile (such as a cyclobutene (B1205218) derivative) as the key precursors. researchgate.net This method is particularly effective for creating densely substituted and stereochemically complex bicyclic systems. acs.orgrsc.org
Alternative retrosynthetic pathways include intramolecular cyclizations of acyclic precursors, where both rings are formed in a single cascade, or starting from a pre-existing five-membered ring and constructing the four-membered ring onto it. taltech.ee These strategies offer alternative entries into the bicyclic core, sometimes allowing for different substitution patterns.
Cycloaddition Reactions in Core Structure Construction
Cycloaddition reactions are the cornerstone for assembling the 3-azabicyclo[3.2.0]heptane core, providing direct and often stereocontrolled access to the fused bicyclic system.
Photochemical [2+2] cycloaddition is a robust and frequently utilized method for constructing the cyclobutane portion of the 3-azabicyclo[3.2.0]heptane skeleton. orgsyn.org This reaction typically involves the irradiation of a mixture of an alkene and an α,β-unsaturated carbonyl compound, most commonly a maleimide derivative. thieme-connect.comnih.govresearchgate.net
Recent advancements have led to the development of visible-light-driven [2+2] cycloadditions, which employ a photosensitizer to enable the reaction under milder conditions than traditional UV irradiation. thieme-connect.com This approach not only improves the sustainability of the process but also helps to overcome limitations such as undesired side reactions and limited substrate scope. thieme-connect.com For instance, a highly efficient method has been developed using a novel photosensitizer that selectively activates the maleimide functionality for reaction with various unsaturated moieties. thieme-connect.com
These cycloadditions can be performed in both an intermolecular and intramolecular fashion. Intramolecular [2+2] photocycloadditions are particularly powerful for creating complex structures with high diastereoselectivity. acs.orgacs.orgclockss.org For example, the irradiation of N-cinnamyl-N-allylamines in acidified acetone (B3395972) produces exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org Similarly, enantiopure bicyclic systems can be accessed through diastereoselective intramolecular photocycloadditions on chiral substrates. acs.org The reaction has also been successfully applied to alkenyl boronic derivatives, providing a versatile entry point to functionalized cycloadducts that can be synthesized on a large scale and further elaborated through C-C coupling or oxidation reactions. nih.govacs.org
| Reactants | Conditions | Key Features | Reference |
|---|---|---|---|
| Maleimides and Alkenes/Alkynes | Visible-light, Photosensitizer | Direct synthesis of multifunctional derivatives under mild conditions. | thieme-connect.com |
| Alkenyl Boronic Derivatives and Maleimides | UV irradiation, Photosensitizer (benzophenone) | Provides bi- and trifunctional building blocks on a large scale. | nih.govresearchgate.net |
| Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines | Intramolecular, UV irradiation | Highly diastereoselective, leads to enantiopure products after chiral auxiliary removal. | acs.org |
| trans-N-cinnamyl-N-allylamines | Intramolecular, UV irradiation (high-pressure Hg lamp), acidified acetone | Highly diastereoselective synthesis of exo-aryl substituted derivatives. | clockss.org |
| Diallylamine (B93489) | UV irradiation (254 nm), CuSO₄·5H₂O, H₂SO₄ (aq) | Amine-tolerant version of the Kochi-Salomon reaction for unactivated olefins. | orgsyn.orgorgsyn.org |
The [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles offers a powerful and convergent route to the 3-azabicyclo[3.2.0]heptane framework. researchgate.net This strategy allows for the construction of the five-membered nitrogen-containing ring with excellent control over regioselectivity and stereoselectivity. nih.govacs.org
In a typical approach, an azomethine ylide is generated in situ from a precursor, such as an iminoester or from a combination of an amine (e.g., azetidine-2-carboxylic acid) and an aldehyde or ketone (e.g., isatins). rsc.orgnih.gov This transient 1,3-dipole then reacts with a dipolarophile, like a cyclobutenone or a maleimide, to yield the bicyclic adduct. researchgate.netacs.org
A significant advantage of this methodology is the ability to perform catalytic and asymmetric variants. The use of chiral catalysts, often based on copper(I) or silver(I) complexes with chiral ligands, enables the synthesis of densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of diastereo- and enantioselectivity. researchgate.netacs.orgrsc.org For example, the CuI/(R)-Fesulphos catalytic system has been shown to be highly effective in the asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, achieving up to 98% enantiomeric excess (ee). acs.org This method is particularly valuable for constructing challenging architectures, including those with multiple contiguous stereocenters and angular quaternary carbons. rsc.org
| Ylide Source | Dipolarophile | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| In situ from cyclobut-1-enecarboxylic acid ester and azomethine ylide | Cyclobutene-1-carboxylate | Multigram scale | Efficient synthesis of variously substituted derivatives. | researchgate.net |
| Isatins and azetidine-2-carboxylic acid | Maleimides and Itaconimides | One-pot, three-component reaction | High yields and diastereoselectivities for spirocyclic systems. | nih.govacs.org |
| Iminoesters | Cyclobutenones | CuI/(R)-Fesulphos | Catalytic asymmetric synthesis with high diastereo- and enantioselectivity (up to 98% ee). | acs.org |
| Iminoesters | 2,3-disubstituted cyclobutenones | Silver catalyst | Enantioselective construction of vicinal all-carbon quaternary centers. | rsc.org |
Intramolecular cyclization provides a powerful means of constructing the 3-azabicyclo[3.2.0]heptane framework, often proceeding with high efficiency and stereocontrol due to the tethered nature of the reacting components.
Many of the photochemical [2+2] cycloadditions described previously fall into this category. For instance, a rapid two-step synthesis has been developed that begins with common chemicals like benzaldehyde, allylamine, and cinnamic acid, and proceeds via an intramolecular [2+2] photochemical cyclization to afford the target scaffold. acs.orgunipv.it Similarly, the intramolecular cyclization of acetophenone (B1666503) enamides has been used to produce 2-azabicyclo[3.2.0]heptanes. researchgate.net These reactions demonstrate the power of light-induced cyclizations to rapidly build molecular complexity from simple, readily available starting materials. acs.org
Beyond photocycloadditions, other intramolecular cyclization strategies have been explored. One notable example is the platinum-catalyzed cycloisomerization of allenynes. taltech.ee In this reaction, a substrate containing both an allene (B1206475) and an alkyne moiety is treated with a platinum catalyst (PtCl₂) to induce a cyclization cascade that forms the bicyclic system. taltech.ee Depending on the reaction conditions, this method can lead to different products, showcasing the versatility of transition metal catalysis in controlling reaction pathways. taltech.ee
Functional Group Interconversions and Carbonyl Chemistry for the 6-Oxo Moiety
The 6-oxo group in the target compound is a key functional handle that can be introduced or manipulated through various functional group interconversion (FGI) strategies. imperial.ac.uk The synthesis of the core structure often directly yields a ketone at the 6-position, for example, through the cycloaddition of maleimides. nih.govresearchgate.net
Once the 3-azabicyclo[3.2.0]heptan-6-one core is established, the carbonyl group can undergo a range of standard chemical transformations. A primary reaction is the reduction of the ketone to the corresponding 6-hydroxy derivative. This transformation is evident from the existence of various 3-azabicyclo[3.2.0]heptan-6-ol compounds. molport.comfluorochem.co.ukchem-space.com The stereochemical outcome of this reduction (i.e., the formation of exo or endo alcohols) can often be controlled by the choice of reducing agent and reaction conditions.
Conversely, the 6-oxo moiety can be formed via the oxidation of a precursor alcohol at the C6 position. This FGI is a fundamental transformation in organic synthesis. imperial.ac.uk The presence of the carbonyl group also opens up possibilities for other reactions, such as Grignard additions or Wittig reactions, to introduce further complexity and build upon the bicyclic scaffold, although specific examples for this core are not detailed in the provided context.
Introduction and Manipulation of the Carbobenzyloxy (Cbz) Protecting Group
The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to clean removal via hydrogenolysis. researchgate.net
The introduction of the Cbz group onto the nitrogen of the 3-azabicyclo[3.2.0]heptane skeleton is typically achieved through a standard acylation reaction. masterorganicchemistry.com The secondary amine of the bicyclic core is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent, usually in the presence of a base to neutralize the HCl byproduct. masterorganicchemistry.com
The removal, or deprotection, of the Cbz group is a critical step in many synthetic sequences. The most common method is catalytic hydrogenation, where the Cbz-protected compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.comorganic-chemistry.org This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. An active Pd/C catalyst can be prepared in situ from Pd(OAc)₂ and charcoal in methanol (B129727) for this purpose. organic-chemistry.org
While hydrogenolysis is prevalent, alternative deprotection methods have been developed to accommodate substrates with functionalities that are sensitive to hydrogenation (e.g., alkenes, alkynes). These methods offer orthogonal deprotection strategies. Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively removes Cbz groups at room temperature while tolerating other reducible groups. organic-chemistry.org Another mild, nucleophilic protocol involves treating the Cbz-protected amine with 2-mercaptoethanol (B42355) and potassium phosphate (B84403) at elevated temperatures. organic-chemistry.org For substrates containing catalyst poisons like sulfur, specialized conditions, such as using an excess of palladium catalyst or adding halogenated acetic acid, have been developed to ensure efficient deprotection. google.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Most common method; clean reaction. | masterorganicchemistry.comorganic-chemistry.org |
| Lewis Acid-Mediated | AlCl₃, HFIP | Cost-effective, tolerates reducible groups, proceeds at room temperature. | organic-chemistry.org |
| Nucleophilic Deprotection | 2-mercaptoethanol, K₃PO₄, DMA | Useful for substrates with sensitive functionalities incompatible with hydrogenation. | organic-chemistry.org |
| For Sulfur-Containing Substrates | Pd black, H₂, triethylamine, DMA/NH₃(l) | Requires excess catalyst to overcome poisoning. | google.com |
Catalytic Methodologies in Azabicyclo[3.2.0]heptane Synthesis
The construction of the 3-azabicyclo[3.2.0]heptane skeleton is frequently achieved through cycloaddition reactions, with catalysis playing a pivotal role in enhancing efficiency, selectivity, and substrate scope. taltech.ee Both metal-based and organic catalysts have been successfully employed to facilitate the formation of this bicyclic system.
Metal-Catalyzed Transformations
A variety of transition metals have been utilized to catalyze the synthesis of the azabicyclo[3.2.0]heptane core, primarily through intramolecular [2+2] cycloadditions and related cyclization reactions. rsc.orgrsc.org
Copper Catalysis: Copper catalysts are effective for constructing the bicyclic frame. A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, which employs a CuI/(R)-Fesulphos system to yield densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of diastereoselectivity and enantioselectivity (up to 98% enantiomeric excess, ee). researchgate.net Furthermore, an amine-tolerant version of the copper-catalyzed intramolecular [2+2] photocycloaddition of diallylamine has been developed, which proceeds in water using standard Cu(II) salts like CuSO₄·5H₂O. orgsyn.org
Palladium Catalysis: Palladium-catalyzed reactions offer a distinct approach, such as the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones starting from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.org This transformation proceeds via C–H activation and C–C cleavage processes. The choice of ligand, such as mono-N-protected amino acids (MPAA) or pyridone-amine ligands, can direct the reaction towards either arylated or non-arylated products. rsc.orgrsc.org
Platinum and Iridium Catalysis: Platinum catalysts, specifically PtCl₂, have been used for the cyclization of enynes to afford the corresponding azabicyclo[3.2.0]heptanes. taltech.ee In a strategy aimed at introducing chirality early in the synthetic sequence, an iridium-catalyzed asymmetric allylic amination has been employed to generate chiral enyne precursors with excellent enantioselectivity (92-99% ee), which are then cyclized using a PtCl₂ catalyst. taltech.ee
Visible-Light Photoredox Catalysis: Modern photochemical methods using visible light have emerged as powerful tools. A highly efficient [2+2] cycloaddition between maleimides and various unsaturated moieties can be achieved through a visible-light triplet sensitization pathway. thieme-connect.com This method uses a photosensitizer to selectively activate the maleimide, overcoming limitations of UV irradiation such as restricted substrate scope and undesired side reactions. thieme-connect.com Similarly, the diastereoselective [2+2] cycloaddition of aryl bis-enones can be promoted by photoredox catalysis using a ruthenium photocatalyst or an organic dye like Eosin Y. nih.gov
The following table summarizes key metal-catalyzed transformations for the synthesis of the azabicyclo[3.2.0]heptane scaffold.
| Catalyst System | Reaction Type | Substrates | Key Features |
| CuI/(R)-Fesulphos | Asymmetric 1,3-dipolar cycloaddition | Cyclobutenones, Azomethine ylides | High diastereoselectivity and enantioselectivity (up to 98% ee). researchgate.net |
| CuSO₄·5H₂O / hv | Intramolecular [2+2] photocycloaddition | Diallylamines | Amine-tolerant, runs in water. orgsyn.org |
| Palladium / MPAA or Pyridone-amine ligands | C–H activation / C–C cleavage / Lactonization | Bicyclo[1.1.1]pentane carboxylic acids | Diastereoselective, ligand-controlled formation of arylated or non-arylated products. rsc.orgrsc.org |
| PtCl₂ | Enyne cyclization | Enynes | Cyclization of pre-formed enynes to the bicyclic core. taltech.ee |
| Iridium / Phosphoramidate ligand | Asymmetric allylic amination | Forms chiral enyne precursors for subsequent Pt-catalyzed cyclization (92-99% ee). taltech.ee | |
| Eosin Y / Visible light | [2+2] Photocycloaddition | Aryl bis-enones | Organophotoredox catalyzed, stereoselective. nih.gov |
Organocatalyzed Processes
Organocatalysis provides a metal-free alternative for the synthesis of azabicyclo[3.2.0]heptane derivatives, often under mild conditions.
One approach involves a silylium-catalyzed (4+2) dearomative annulation between β-aminocyclobutane monoesters and indole (B1671886) partners, yielding tricyclic indolines with high diastereoselectivity. researchgate.net Chiral organocatalysts have also been employed effectively. For instance, a chiral cinchona-based squaramide bifunctional acid-base catalyst has been used in the sulfa-Michael addition to N-acyl-oxazolidinone-substituted cyclobutenes, affording thio-substituted cyclobutanes with high yield and enantioselectivity. researchgate.net
For the functionalization of pre-existing bicyclic cores, organocatalysis has proven valuable. The common carbapenem (B1253116) intermediate, (2S,5R,6S)-4-nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate, can be further substituted through C–C bond-forming reactions. rsc.org Using L-proline as a catalyst, direct asymmetric three-component Mannich reactions of this intermediate with various aldehydes and amines have been achieved in moderate yields. rsc.org Similarly, aldol (B89426) reactions have been successfully performed on this framework. rsc.org A novel multicomponent cascade reaction has also been developed that leads to the highly diastereoselective formation of strained 3-azabicyclo[3.2.0]heptane derivatives. acs.org
Stereoselective Synthesis of 3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane Stereoisomers
Control of stereochemistry is critical in the synthesis of complex molecules for pharmaceutical applications. Both diastereoselective and enantioselective methods have been developed to access specific stereoisomers of the 3-azabicyclo[3.2.0]heptane core.
Diastereoselective Approaches
Diastereoselectivity can be achieved through various synthetic strategies, with intramolecular photocycloadditions being a prominent method.
A highly diastereoselective synthesis of exo-aryl substituted 3-azabicyclo[3.2.0]heptanes is accomplished via the intramolecular [2+2] photocycloaddition of trans-N-cinnamyl-N-allyl amines. clockss.orgcrossref.org UV irradiation of acidified acetone solutions of these amines yields the bicyclic products with a strong preference for the exo-aryl isomer (>93% diastereoselectivity). clockss.org The diastereomers can then be separated by crystallization with maleic acid. clockss.org
Other diastereoselective methods include:
A [2+2]/[2+3] cycloaddition strategy for preparing densely substituted 3-azabicyclo[3.2.0]heptanes with excellent diastereoselectivity. researchgate.net
The use of chiral auxiliaries to direct the stereochemical outcome. For example, the [2+2] photocyclization of 3-cinnamyl-4-vinyloxazolidinone proceeds with very high diastereoselectivity to give an enantiomerically pure azabicyclo[3.2.0]heptane. taltech.ee
A highly effective and stereoselective [2+2] cycloaddition between enantiomerically pure endocyclic enecarbamates and dichloroketene. scielo.br
Enantioselective Synthesis
The synthesis of enantiomerically pure 3-azabicyclo[3.2.0]heptane derivatives has been approached through several key strategies: catalytic asymmetric reactions, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Asymmetric Catalysis: As mentioned previously, a copper(I)-catalyzed 1,3-dipolar cycloaddition using the chiral ligand (R)-Fesulphos provides access to highly enantioenriched 3-azabicyclo[3.2.0]heptanes (up to 98% ee). researchgate.net Another catalytic approach involves an iridium-catalyzed asymmetric allylic amination, which sets the stereochemistry of a key enyne intermediate before its subsequent cyclization. taltech.ee
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the stereochemistry of the cyclization. The synthesis of an enantiomerically pure azabicyclo[3.2.0]heptane from an optically active 3-cinnamyl-4-vinyloxazolidinone starting material is a prime example of this strategy. taltech.eeresearchgate.net
Kinetic and Classical Resolution: For racemic mixtures, resolution techniques are often employed. The racemic exo-6-aryl-3-azabicyclo[3.2.0]heptane can be resolved via classical salt formation with a chiral acid, such as (-)-2,3-di-p-toluoyl-L-tartaric acid. clockss.org Chemoenzymatic methods also provide an efficient route for resolution. For example, racemic 3-azabicyclo[3.2.0]heptane derivatives have been effectively resolved through kinetic resolution using immobilized lipase (B570770) B from Candida antarctica (Novozym 435). nih.gov
The following table highlights different enantioselective strategies.
| Strategy | Method | Catalyst / Reagent | Enantioselectivity |
| Asymmetric Catalysis | 1,3-Dipolar Cycloaddition | CuI / (R)-Fesulphos | Up to 98% ee researchgate.net |
| Asymmetric Catalysis | Asymmetric Allylic Amination | Iridium / Phosphoramidate ligand | 92-99% ee taltech.ee |
| Chiral Auxiliary | [2+2] Photocyclization | 3-cinnamyl-4-vinyloxazolidinone | High diastereoselectivity leading to enantiopure product. taltech.ee |
| Classical Resolution | Diastereomeric Salt Formation | (-)-2,3-di-p-toluoyl-L-tartaric acid | Separation of enantiomers from a racemic mixture. clockss.org |
| Kinetic Resolution | Enzymatic Acylation | Immobilized lipase B of Candida antarctica | Efficient resolution of racemic compounds. nih.gov |
Practical Considerations in Large-Scale Synthesis and Isolation
The transition from laboratory-scale synthesis to large-scale production presents practical challenges, particularly concerning efficiency, cost, and purification. Several methods for the synthesis of the 3-azabicyclo[3.2.0]heptane core have been developed with scalability in mind.
A procedure for the multigram synthesis of the parent 3-azabicyclo[3.2.0]heptane via a copper-catalyzed photochemical [2+2] cycloaddition has been published in Organic Syntheses. orgsyn.org A significant challenge in this process is the isolation of the product due to its high aqueous solubility, which complicates extraction and necessitates large volumes of organic solvents. orgsyn.orgorgsyn.org While effective, chlorinated solvents are often avoided on a large scale due to safety concerns and their tendency to form difficult-to-separate emulsions during workup. orgsyn.orgorgsyn.org
Another approach that has been successfully applied on a multigram scale is the [3+2] cycloaddition of a cyclobutene-1-carboxylate and an azomethine ylide. researchgate.net For catalytic processes, minimizing catalyst loading is crucial for large-scale applications to reduce costs and simplify purification by minimizing metal contamination. For instance, dirhodium(II)-catalyzed cyclopropanation reactions to form the related 3-azabicyclo[3.1.0]hexane system have been optimized to function effectively at very low catalyst loadings (0.005 mol %). nih.gov Such optimizations are highly desirable for the synthesis of the [3.2.0] system as well.
Purification strategies on a larger scale often rely on crystallization rather than chromatography. The diastereoselective synthesis of exo-6-aryl-3-azabicyclo[3.2.0]heptanes leverages this by separating the major exo diastereomer from the minor endo isomer through crystallization of the maleic acid salt. clockss.org
Chemical Reactivity and Derivatization of the 3 Cbz 6 Oxo 3 Azabicyclo 3.2.0 Heptane Core
Reactions at the 6-Oxo Group: Reduction, Oxidation, and Alkylation
The carbonyl group at the C-6 position is a primary site for functionalization. Standard ketone chemistries, such as reduction to the corresponding alcohol, oxidation, and carbon-carbon bond formation via alkylation, are applicable to this system, allowing for the introduction of diverse functional groups and stereocenters.
The Baeyer-Villiger oxidation is a powerful transformation for converting cyclic ketones into lactones (cyclic esters) by inserting an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com In the context of bicyclo[3.2.0]heptan-6-ones, this reaction is of significant interest as it leads to oxabicyclic frameworks. The reaction's regioselectivity—which of the two α-carbon atoms migrates—is a critical consideration.
For the parent bicyclo[3.2.0]heptan-6-one system, theoretical studies using density functional theory (DFT) have been performed to understand the regioselectivity of the Baeyer-Villiger reaction with hydrogen peroxide. scholarsresearchlibrary.com These studies have shown that the reaction is regioselective, kinetically and thermodynamically favoring the migration of the more substituted bridgehead carbon, leading to the formation of 2-oxabicyclo[3.3.0]octan-3-one as the major product. scholarsresearchlibrary.com
Biocatalytic Baeyer-Villiger oxidations using monooxygenases offer a green chemistry approach with high enantioselectivity. thieme-connect.de For instance, the oxidation of N-protected 2-azabicyclo[3.2.0]heptan-6-ones, close structural analogues of the title compound, has been achieved using E. coli cells expressing cyclohexanone (B45756) monooxygenase (CHMO). thieme-connect.de This enzymatic oxidation can be regiodivergent, producing both possible lactone regioisomers, with the product ratio and optical purity depending on the specific enzyme and substrate used. thieme-connect.de Fungi have also been successfully employed for the enantioselective Baeyer-Villiger oxidation of the related bicyclo[3.2.0]hept-2-en-6-one, yielding Corey's lactone, a key prostaglandin (B15479496) intermediate. nih.gov
| Substrate | Reagent/Catalyst | Major Product | Key Finding | Reference |
|---|---|---|---|---|
| bicyclo[3.2.0]heptan-6-one | Hydrogen Peroxide (DFT Study) | 2-oxabicyclo[3.3.0]octan-3-one | Kinetically and thermodynamically favored regioisomer. | scholarsresearchlibrary.com |
| N-Cbz-2-azabicyclo[3.2.0]heptan-6-one | CHMOAcineto (E. coli) | (1R,5R)-N-Cbz-2-oxa-6-azabicyclo[3.3.0]octan-3-one | High optical purity achieved through biocatalysis. | thieme-connect.de |
| bicyclo[3.2.0]hept-2-en-6-one | Aspergillus amazonicus (Fungus) | (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one | Enantioselective oxidation with 85% yield and 70% e.e. | nih.gov |
Transformations Involving the Cbz Protecting Group: Deprotection and Re-functionalization
The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to clean removal, typically by catalytic hydrogenolysis. However, other deprotection methods can be employed. In the synthesis of a potent neuronal nicotinic receptor agonist, an N-Cbz group on a related 3,6-diaza-bicyclo[3.2.0]heptane scaffold was successfully removed using trifluoroacetic acid (TFA). grafiati.com In another synthesis involving a complex β-lactam structure, the full deprotection of benzyl (B1604629) and two Cbz groups was a key final step. ciac.jl.cn
Once the Cbz group is removed from the 3-azabicyclo[3.2.0]heptane core, the resulting secondary amine becomes a nucleophilic handle for re-functionalization. This allows for the introduction of a wide array of substituents through reactions such as acylation, alkylation, arylation, and sulfonylation, enabling the synthesis of diverse compound libraries based on the parent scaffold. researchgate.net
Functionalization of the Bicyclic Skeleton
Beyond the ketone and the protecting group, the C-H bonds of the bicyclic skeleton itself can be functionalized, often during the construction of the ring system. Photochemical [2+2] cycloaddition reactions are a cornerstone for building the 3-azabicyclo[3.2.0]heptane framework. researchgate.netresearchgate.net For instance, the intermolecular photocycloaddition of N-substituted maleimides with various alkenes under visible light provides direct access to functionalized azabicyclo[3.2.0]heptanes with good chemo- and diastereoselectivity. researchgate.net Similarly, intramolecular [2+2] photocycloaddition of cinnamic acid N-allyl amides can produce the bicyclic core. researchgate.net
Another powerful strategy is the [3+2] cycloaddition of an azomethine ylide with a cyclobutene (B1205218) derivative. rsc.orgresearchgate.net This method allows for the efficient construction of densely substituted 3-azabicyclo[3.2.0]heptanes, creating multiple stereocenters, including challenging vicinal quaternary centers, in a controlled manner. rsc.org
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Intermolecular [2+2] Photocycloaddition | N-substituted maleimides + Alkenes | Visible-light mediated, good diastereoselectivity, scalable. | researchgate.net |
| Intramolecular [2+2] Photocycloaddition | Cinnamic acid N-allyl amides | Rapid two-step synthesis from common chemicals. | researchgate.net |
| [3+2] Cycloaddition | Cyclobutenones + Azomethine ylides | Stereocontrolled construction of multiple contiguous all-carbon quaternary centers. | rsc.org |
| [3+2] Cycloaddition | Cyclobutene-1-carboxylate + Azomethine ylides | Efficient, multigram scale synthesis of building blocks. | researchgate.net |
Ring-Opening and Rearrangement Reactions of the Strained System
The inherent ring strain of the cyclobutane (B1203170) portion of the 3-azabicyclo[3.2.0]heptane system makes it susceptible to ring-opening and rearrangement reactions, which can be exploited to generate new molecular scaffolds. rsc.org For example, the regioselective ring-opening of related cyclobutanone (B123998) systems can provide access to densely substituted pyrrolidines. rsc.org
In a related 2-azabicyclo[3.2.0]heptane system containing a lactone, the lactone ring could be opened either reductively using diisobutylaluminium hydride (DIBAL-H) or via nucleophilic attack with an amine like benzylamine. acs.org Such reactions transform the bicyclic core into highly functionalized monocyclic pyrrolidine (B122466) derivatives. Similarly, treatment of tricyclic systems containing a 2-oxabicyclo[3.2.0]heptane core with sodium methoxide (B1231860) can induce ring-opening of the strained four-membered ring. researchgate.net Computational studies have also highlighted skeletal rearrangement as a probable pathway in the metal-catalyzed cycloisomerization of enynes to form bicyclo[3.2.0]heptenone structures. acs.org
Strategic Modifications for Diversification of Chemical Space
The 3-azabicyclo[3.2.0]heptane scaffold is recognized as a valuable three-dimensional building block for drug discovery. researchgate.netresearchgate.net Its rigid structure makes it an attractive bioisostere for more flexible fragments like piperazine, a common motif in bioactive compounds. rsc.orgunipv.it Strategic modifications of the core structure are aimed at exploring new chemical space to identify novel ligands for biological targets. rsc.org
The development of efficient synthetic routes, such as multicomponent reactions and cycloadditions, allows for the creation of libraries of 3-azabicyclo[3.2.0]heptane derivatives. researchgate.netnih.gov These libraries, featuring diverse substitution patterns, can be screened for biological activity. For example, derivatives have been synthesized and evaluated as ligands for dopaminergic receptors. unipv.itnih.gov The ability to functionalize the core at the nitrogen atom, the ketone position, and on the carbon skeleton provides a platform for generating a high degree of structural diversity from a single, readily accessible bicyclic precursor. ru.nl
Compound Name Reference Table
| Compound Name |
|---|
| 3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane |
| benzyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
| bicyclo[3.2.0]heptan-6-one |
| 2-oxabicyclo[3.3.0]octan-3-one |
| N-protected 2-azabicyclo[3.2.0]heptan-6-one |
| bicyclo[3.2.0]hept-2-en-6-one |
| Corey's lactone / 2-oxabicyclo[3.3.0]oct-6-en-3-one |
| (1R,5R)-N-Cbz-2-oxa-6-azabicyclo[3.3.0]octan-3-one |
| 3,6-diaza-bicyclo[3.2.0]heptane |
| trifluoroacetic acid |
| cinnamic acid N-allyl amide |
| cyclobutene-1-carboxylate |
| diisobutylaluminium hydride (DIBAL-H) |
| benzylamine |
| sodium methoxide |
| piperazine |
Applications and Research Trajectories for the 3 Azabicyclo 3.2.0 Heptane Scaffold
Role as Versatile Building Blocks in Medicinal Chemistry
The 3-azabicyclo[3.2.0]heptane skeleton is a prized building block in medicinal chemistry due to its defined three-dimensional structure, which is a desirable trait for enhancing biological activity and specificity. rsc.orgorgsyn.org These scaffolds provide a rigid framework that can help improve physicochemical properties such as solubility and metabolic stability when incorporated into drug candidates. acs.org The development of efficient synthetic routes, such as intramolecular [2+2] photocycloaddition, has made a wide range of substituted 3-azabicyclo[3.2.0]heptanes accessible for drug discovery programs. acs.orgcrossref.orgenamine.net
These building blocks are particularly valuable as they can be synthesized on a large scale and subsequently functionalized. nih.gov For example, methods have been developed for the rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common chemicals like benzaldehyde, allylamine, and cinnamic acid. acs.orgenamine.netresearchgate.net The resulting structures serve as advanced intermediates for further chemical modification. acs.org Research has demonstrated the synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates, which are versatile bifunctional and trifunctional building blocks that open avenues for C-C coupling and oxidative deborylation reactions. nih.gov The utility of this scaffold is exemplified by its incorporation into dopaminergic ligands, where derivatives have shown significant binding affinity for D2L and D3 dopamine (B1211576) receptors. nih.gov
Design of Conformationally Restricted Analogues in Chemical Biology
The rigid bicyclic structure of the 3-azabicyclo[3.2.0]heptane core is ideal for designing conformationally restricted analogues of biologically active molecules. nih.gov This rigidity reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding. acs.org The unique three-dimensional shape of the bicyclo[3.2.0]heptane scaffold enhances its ability to bind effectively to protein targets. rsc.org
This strategy has been successfully applied in the development of ligands for various receptors. For instance, new derivatives of 3-azabicyclo[3.2.0]heptane have been synthesized and evaluated as dopaminergic ligands, with individual enantiomers displaying distinct affinities for dopamine receptors. nih.gov The bicyclo[3.2.0]heptane framework has also been used as a core structure to create "conformationally locked" analogues of the neurotransmitter GABA, fixing the spatial orientation of key pharmacophoric groups. nih.gov The synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline from 2-azabicyclo[3.2.0]heptane precursors, further illustrates the scaffold's utility in mimicking the structure of natural amino acids to probe biological systems. acs.org This approach of introducing structural constraints is a powerful tool for studying the conformational requirements for biological activity. nih.gov
Utilization in Scaffold-Based Compound Library Synthesis
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable core for the synthesis of compound libraries aimed at discovering new biologically active molecules. acs.orgacs.org Its suitability for library synthesis stems from its bicyclic nature, which provides molecular rigidity and favorable bioavailability characteristics. acs.org The ability to generate a diverse set of derivatives from a common core allows medicinal chemists to screen against a wide range of biological targets efficiently. acs.org
Efficient synthetic methods, including [3+2] cycloaddition and photochemical [2+2] cycloaddition, enable the large-scale production of 3-azabicyclo[3.2.0]heptane-derived building blocks. acs.orgresearchgate.net These intermediates can then be used in parallel synthesis to create extensive compound libraries. researchgate.netenamine.net The utility of this scaffold for generating chemical diversity has been demonstrated through its incorporation into DNA-encoded libraries (DELT), a technology used for the rapid identification of potential drug candidates. nih.gov Bicyclic scaffolds derived from natural products like D-glucose have also been decorated on solid phase to create combinatorial libraries for screening, showcasing a general and powerful strategy in drug discovery. nih.gov
| Synthetic Method | Key Features | Application in Library Synthesis | Reference |
|---|---|---|---|
| Intramolecular [2+2] Photochemical Cyclization | Uses common chemicals; rapid two-step synthesis. | Generates advanced building blocks for drug discovery libraries. | acs.org |
| [3+2] Cycloaddition | Efficient, multigram scale synthesis of substituted derivatives. | Used in parallel synthesis of compound libraries. | researchgate.netenamine.net |
| Visible Light-Mediated Energy Transfer Catalysis | Mild conditions compatible with sensitive DNA tags. | Enables synthesis of complex sp3-rich DNA-encoded libraries. | nih.gov |
Bioisosteric Strategies in Drug Design Employing Azabicyclo[3.2.0]heptanes
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar physical or chemical properties, is a cornerstone of drug design. The 3-azabicyclo[3.2.0]heptane scaffold and related structures serve as effective bioisosteres for other cyclic systems, offering a way to modulate a compound's properties while maintaining or improving its biological activity. pharmablock.com The introduction of sp³-rich, three-dimensional scaffolds like azabicyclo[3.2.0]heptanes is a key tactic to move away from flat, aromatic structures, often leading to improved solubility, higher metabolic stability, and novel intellectual property. acs.org
For example, azaspiro[3.3]heptanes, which share structural similarities, have been successfully used as bioisosteres for 3- and 4-substituted piperidines, resulting in compounds with significantly improved pharmacokinetic properties. nih.gov The rigid bicyclic framework can also act as a nonclassical bioisostere for a phenyl ring, a common strategy to enhance the drug-like qualities of a lead compound. acs.org Rapid two-step syntheses have been developed to produce substituted 3-azabicyclo[3.2.0]heptanes that are attractive building blocks for such bioisosteric replacement strategies in drug discovery. enamine.net This approach allows for the systematic modification of known active compounds to generate new drug candidates with optimized profiles. nih.gov
Precursors and Intermediates in the Synthesis of Complex Natural Products and Analogues
The unique stereochemistry and functionality of the 3-azabicyclo[3.2.0]heptane ring system make it a valuable precursor for the total synthesis of complex natural products and their analogues. Its constrained framework can be strategically manipulated and elaborated to construct more intricate molecular architectures.
The 1-azabicyclo[3.2.0]heptane core is the fundamental structural unit of carbapenem (B1253116) antibiotics, a class of potent, broad-spectrum antibacterial agents. Specific derivatives of this scaffold are crucial intermediates in the industrial synthesis of these important drugs. For instance, a derivative of (4R, 5S, 6S)-3-[[(3S, 5S)-5-(dimethylaminocarbonyl)-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid serves as a key synthetic intermediate for Meropenem, a widely used carbapenem antibiotic. google.com Research into new structural analogues of this core, such as 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is ongoing in the search for novel compounds that can combat antibiotic-resistant bacteria. nih.gov The development of efficient synthetic approaches to the core bicyclic structure is therefore of high importance. researchgate.netenamine.net
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Designing molecules that mimic GABA is a key strategy for developing drugs that treat neurological disorders like epilepsy and anxiety. The rigid bicyclo[3.2.0]heptane scaffold is an excellent template for creating conformationally restricted analogues of GABA. nih.gov
By incorporating the essential amino and carboxylic acid functionalities of GABA onto the bicyclic core, researchers can lock the pharmacophore into a specific spatial arrangement. nih.gov This has been demonstrated with the synthesis of syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the GABA structure is embedded within the bicyclic frame. nih.gov This conformational locking helps to probe the specific three-dimensional requirements for binding to GABA receptors and transporters. The synthesis of bicyclic γ-amino acids from 3-azabicyclo[3.2.0]heptane precursors represents a direct application of this scaffold in creating novel GABA analogues. researchgate.net
| Application Area | Specific Example/Target | Rationale/Significance | Reference |
|---|---|---|---|
| Medicinal Chemistry | Dopaminergic Ligands | Scaffold provides rigid 3D structure for receptor binding. | nih.gov |
| Chemical Biology | Conformationally Restricted Proline Analogues | Reduces molecular flexibility to study biological requirements. | acs.org |
| Drug Discovery | DNA-Encoded Compound Libraries | Enables rapid screening of diverse chemical space. | nih.gov |
| Natural Product Synthesis | Carbapenem Antibiotics (e.g., Meropenem) | Core scaffold is a key intermediate in antibiotic synthesis. | google.com |
| Neuroscience | Conformationally Locked GABA Analogues | Fixes pharmacophore geometry to probe receptor interactions. | nih.gov |
Scaffold for Enzyme Inhibitor Development
The 3-azabicyclo[3.2.0]heptane motif has been successfully employed as a key structural element in the design of various enzyme inhibitors. Its rigid bicyclic structure can mimic the conformation of natural substrates or transition states, leading to potent and selective inhibition.
One notable area of application is in the development of ligands for dopamine receptors. A study on the chemoenzymatic synthesis of 3-azabicyclo[3.2.0]heptane derivatives revealed their significant binding affinity for D2-like and D3 dopamine receptors. vulcanchem.comrsc.org The enantiomers of these compounds, obtained through kinetic resolution using Candida antarctica lipase (B570770) B, exhibited distinct binding affinities, highlighting the importance of stereochemistry in their interaction with the enzyme's active site. rsc.org
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Enantiomeric Purity |
|---|---|---|---|
| (1R,5S)-6-Aryl-3-azabicyclo[3.2.0]heptane derivative | Dopamine D3 | 2.3 | >99% ee |
| (1S,5R)-6-Aryl-3-azabicyclo[3.2.0]heptane derivative | Dopamine D2L | 15.8 | >99% ee |
Furthermore, derivatives of the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one have been identified as potent, non-peptidyl inhibitors of cysteine proteases, such as papain and cathepsins B, L, K, and S. taltech.ee These enzymes are implicated in a variety of diseases, making their inhibitors promising therapeutic agents. Molecular modeling suggested that substitutions at the C3 position of the bicyclic ring could enhance binding to the hydrophobic S' site of these proteases. taltech.ee
| Inhibitor Scaffold | Target Enzyme | Inhibitory Activity | Key Structural Feature |
|---|---|---|---|
| 3-Substituted-4-oxa-1-azabicyclo[3.2.0]heptan-7-one | Papain, Cathepsins B, L, K, S | Potent, selective inhibition | Aromatic group at C3 enhances binding |
The 3-azabicyclo[3.2.0]heptane scaffold has also been investigated in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. An efficient stereoselective synthesis of a rigid aza-bicyclo[3.2.0]heptane scaffold was developed to produce a 2-cyanopyrrolidine alpha-amino amide as a DPP-4 inhibitor. acs.org
Future Research Directions and Emerging Synthetic Challenges
The continued interest in the 3-azabicyclo[3.2.0]heptane scaffold is driving research into novel synthetic methodologies and expanded applications.
The biological activity of 3-azabicyclo[3.2.0]heptane derivatives is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric synthetic routes is a primary focus of current research. Several innovative approaches have been reported:
Photochemical [2+2] Cycloaddition: Intramolecular [2+2] photocycloaddition reactions have been utilized to synthesize substituted 3-azabicyclo[3.2.0]heptanes. researchgate.netvulcanchem.com A rapid, two-step synthesis using common starting materials like benzaldehyde, allylamine, and cinnamic acid has been developed. researchgate.netvulcanchem.com Furthermore, diastereoselective intramolecular [2+2] photocycloadditions on chiral perhydro-1,3-benzoxazines have yielded enantiopure 3-azabicyclo[3.2.0]heptanes after removal of the chiral auxiliary. nih.gov
Catalytic Asymmetric [3+2] Cycloaddition: A catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, catalyzed by a CuI/(R)-Fesulphos system, provides densely substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity and enantioselectivity (up to 98% ee). researchgate.net A silver-catalyzed [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones with iminoesters has also been developed to construct these bicyclic systems with up to three contiguous all-carbon quaternary centers. smolecule.com
Multicomponent Cascade Reactions: A novel three-component cascade reaction has been developed for the diastereoselective synthesis of 3-azabicyclo[3.2.0]heptane derivatives, forming four new chemical bonds and five new stereocenters in a single step.
Iridium-Catalyzed Asymmetric Allylic Amination and Platinum-Catalyzed Cycloisomerization: An enantioselective synthesis of 3-azabicyclo[3.2.0]heptenes has been achieved through an iridium-catalyzed asymmetric allylic amination followed by a platinum-catalyzed cycloisomerization.
| Synthetic Method | Key Features | Stereoselectivity |
|---|---|---|
| Photochemical [2+2] Cycloaddition | Uses common starting materials; chiral auxiliaries | High diastereoselectivity; enantiopure products |
| Catalytic Asymmetric [3+2] Cycloaddition | Cu(I) or Ag(I) catalysis; forms multiple stereocenters | Up to 98% ee; high diastereoselectivity |
| Multicomponent Cascade Reaction | One-pot synthesis; forms multiple bonds and stereocenters | High diastereoselectivity |
| Ir/Pt Catalysis | Sequential allylic amination and cycloisomerization | Excellent enantioselectivity (92-99% ee) |
Research is ongoing to explore novel chemical transformations of the 3-azabicyclo[3.2.0]heptane core to generate diverse libraries of compounds for biological screening. The functionalization of this scaffold is key to modulating its physicochemical properties and biological activity. For instance, the chlorophenyl group on derivatives like 6-(4-chlorophenyl)-3-azabicyclo[3.2.0]heptane can undergo nucleophilic substitution, and the nitrogen atom can be modified through reduction to create new derivatives. The formation of salts with various acids can also be used to enhance solubility and stability for pharmaceutical applications.
Skeletal remodeling of the 3-azabicyclo[3.2.0]heptane ring system through ring-opening reactions of the cyclobutanone (B123998) moiety can provide access to densely substituted pyrrolidines, further expanding the chemical space accessible from this scaffold. smolecule.com
While the primary focus of research on the 3-azabicyclo[3.2.0]heptane scaffold has been in medicinal chemistry, its unique structural and chemical properties suggest potential applications in other fields. However, the integration of this specific scaffold into advanced material science or its use in catalysis remains a largely underexplored area.
The development of novel synthetic methods for creating unique molecular motifs like the 3-azabicyclo[3.2.0]heptane system lays the groundwork for future applications in materials science. nih.gov There is potential for these scaffolds to be incorporated into polymers or other materials to impart specific properties. For example, derivatives such as 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid are noted for their potential use in creating novel materials.
In the realm of catalysis, while metal catalysts are employed in the synthesis of the 3-azabicyclo[3.2.0]heptane ring, the use of these bicyclic compounds themselves as catalysts or ligands in asymmetric catalysis is not yet well-established in the literature. Future research may explore the potential of chiral 3-azabicyclo[3.2.0]heptane derivatives to act as ligands for transition metals in catalytic applications.
Q & A
Basic Research Questions
Q. What are the predominant synthetic routes for 3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane, and how do they compare in terms of yield and stereochemical control?
- Methodological Answer : The synthesis often involves cycloaddition strategies. For example, [3+2] cycloaddition of allylic amines with activated alkenes under thermal or photochemical conditions can construct the bicyclic core. The Cbz group is typically introduced via carbobenzyloxy protection of the amine during synthesis . Yield optimization requires careful control of reaction temperature and catalyst loading. Stereochemical outcomes depend on the substituents' electronic and steric effects, as shown in photocycloaddition studies using diallylic amines .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, derivatives like cis-3-Azabicyclo[3.2.0]heptane-2,4-dione have been characterized to confirm bond lengths, angles, and ring puckering. NMR (¹H/¹³C) and IR spectroscopy are used to verify functional groups (e.g., Cbz carbonyl stretch at ~1700 cm⁻¹) .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) is used for purity assessment. Stability studies under varying pH and temperature conditions require accelerated degradation experiments monitored via LC-MS. The ketone group at position 6 is prone to nucleophilic attack, necessitating storage in anhydrous environments .
Advanced Research Questions
Q. How does the Cbz group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The Cbz group acts as a temporary protecting group for the amine, enabling selective functionalization at other positions (e.g., ketone reduction or bridgehead substitution). Its removal via hydrogenolysis (H₂/Pd-C) must be optimized to avoid over-reduction of the bicyclic core. Comparative studies show that bulkier protecting groups (e.g., Boc) may hinder [2+2] photocycloaddition efficiency .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this scaffold?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysis can control stereochemistry. For instance, enzymatic resolution using lipases or esterases has been applied to separate diastereomers of related azabicyclo compounds. Diastereodivergent synthesis from a common intermediate (e.g., 6-azabicyclo[3.2.0]heptane derivatives) via hydroxylation and benzylation has also been reported .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking and QSAR models correlate structural features (e.g., bridgehead substituents, ring puckering) with target binding. For example, bicyclo[3.2.0]heptane scaffolds mimic meta-substituted benzene rings in receptor-ligand interactions, as shown in studies on dopaminergic and nicotinic receptors .
Q. What are the key contradictions in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., UV vs. visible-light photocycloadditions). Liu et al. (2021) demonstrated that visible-light sensitization improves yield (up to 85%) compared to traditional UV methods (≤50%) by minimizing side reactions . Systematic solvent screening (e.g., DCM vs. MeCN) and catalyst tuning (e.g., Ir vs. Ru photosensitizers) are critical for reproducibility.
Applications in Drug Discovery
Q. What evidence supports the use of this scaffold in targeting neurological disorders?
- Methodological Answer : Derivatives like 3-azabicyclo[3.2.0]heptane have shown affinity for dopaminergic D2 and nicotinic α4β2 receptors. In vitro assays using HEK-293 cells transfected with human receptors revealed IC₅₀ values in the nanomolar range, suggesting potential for Parkinson’s or addiction therapies .
Q. How can structural modifications enhance the pharmacokinetic profile of this compound?
- Methodological Answer : Introducing hydrophilic groups (e.g., hydroxyls) at the bridgehead improves aqueous solubility, while fluorination at position 6 enhances metabolic stability. Pharmacokinetic studies in rodent models show that Cbz-to-Boc substitution increases bioavailability by reducing first-pass oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
